DNP-X, SE

Description

The exact mass of the compound N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

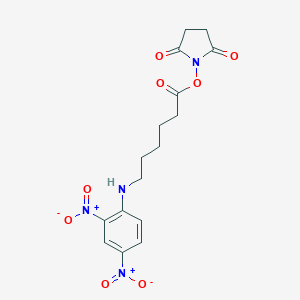

(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBNUJCDIAGXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584259 | |

| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82321-04-8 | |

| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DNP-X, SE: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester, is a versatile amine-reactive labeling reagent with significant applications in biological research and diagnostics.[1][2][3] Its utility stems from two primary properties: the dinitrophenyl (DNP) group acts as a hapten, enabling sensitive detection with anti-DNP antibodies, and it can function as an effective quencher in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3][4]

This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in immunoassays and oxidative stress detection. The inclusion of a seven-atom aminohexanoyl spacer ('X') between the DNP moiety and the succinimidyl ester group enhances the accessibility of the DNP hapten for antibody binding.[5]

Core Properties and Specifications

This compound is a valuable tool for covalently labeling proteins, peptides, and amine-modified oligonucleotides. The succinimidyl ester (SE) group reacts efficiently with primary amines under slightly basic conditions to form stable amide bonds.[6]

Chemical and Physical Properties

| Property | Value | Reference |

| Full Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester | [1][2] |

| Molecular Weight | 394.34 g/mol | [3] |

| CAS Number | 82321-04-8 | [1] |

| Appearance | Yellow crystalline solid | [7] |

| Solubility | Soluble in anhydrous DMSO or DMF | [1] |

| Absorption Maximum (λmax) | 360-400 nm | [1] |

Storage and Handling

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C, protected from light and moisture | [1] |

| Stock Solution Stability | Prepare fresh in anhydrous DMSO or DMF. Solutions are unstable. | [1][3] |

| Long-term Storage of Stock | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month (protect from light). | [2] |

Mechanism of Action and Reaction Scheme

The primary utility of this compound lies in its ability to covalently attach the DNP hapten to biomolecules. The succinimidyl ester is a highly reactive group that readily acylates primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine residues.

Caption: Reaction of this compound with a primary amine on a biomolecule.

Experimental Protocols

General Protocol for Protein Labeling

This protocol is a general guideline for labeling antibodies (e.g., IgG) and can be adapted for other proteins.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein to be labeled (at a concentration of 2-10 mg/mL)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[1]

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

-

Reaction: While stirring, slowly add a 10-20 fold molar excess of the this compound solution to the protein solution.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

-

Purification: Remove unreacted this compound and byproducts by gel filtration or dialysis against an appropriate buffer (e.g., PBS).[1]

General Protocol for Amine-Modified Oligonucleotide Labeling

Materials:

-

This compound

-

Anhydrous DMSO

-

Amine-modified oligonucleotide

-

Labeling Buffer: 0.1 M tetraborate buffer, pH 8.5[9]

Procedure:

-

Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.

-

Prepare this compound Solution: Dissolve 160 µg of this compound in DMSO for every 100 µg of oligonucleotide.[6][9]

-

Reaction: Add the this compound solution to the oligonucleotide solution and mix well.

-

Incubation: Incubate for 1 hour at room temperature.

-

Purification: Purify the labeled oligonucleotide from the reaction mixture using ethanol precipitation followed by gel electrophoresis or reverse-phase HPLC.[8]

Caption: Workflow for labeling a protein with this compound.

Applications in Research

Immunoassays

A primary application of this compound is in the development of immunoassays. Biomolecules labeled with DNP can be detected with high sensitivity using anti-DNP antibodies. This is particularly useful when a direct antibody to the target molecule is not available or when developing a universal detection system.

Caption: Detection of an analyte using a DNP-labeled probe and an anti-DNP antibody.

Förster Resonance Energy Transfer (FRET)

This compound can act as an excellent FRET quencher, particularly when paired with donor fluorophores such as tryptophan (Trp) or tyrosine (Tyr).[1][2][3][4] This property is leveraged in the design of FRET-based assays for monitoring enzymatic activity, such as proteases. In a typical assay, a peptide substrate is labeled with a donor fluorophore and DNP as the quencher. Cleavage of the peptide by a protease separates the donor and quencher, resulting in an increase in fluorescence.

| FRET Pair | Förster Distance (R₀) | Reference |

| MCA/DNP | 36.5 Å | [10] |

| ACC/DNP | 34.7 Å | [10] |

MCA: (7-Methoxycoumarin-4-yl)acetyl; ACC: 7-amino-4-carbamoylmethylcoumarin

Detection of Oxidative Stress

While this compound itself is not a direct probe for oxidative stress, the DNP hapten is central to a common method for detecting protein carbonylation, a marker of oxidative damage. In this method, carbonylated proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety onto the protein. These DNP-adducts can then be detected using anti-DNP antibodies in techniques like ELISA or Western blotting.[11]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Aminohexanoic acid, DNP [anaspec.com]

- 5. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 7. biotium.com [biotium.com]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection and Localization of Markers of Oxidative Stress by In Situ Methods: Application in the Study of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DNP-X, SE: Structure, Properties, and Applications

This technical guide provides an in-depth overview of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE). It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation, immunoassays, and FRET-based detection systems. This document details the chemical structure, physicochemical properties, core applications, and detailed experimental protocols associated with this compound.

Core Compound Identification and Properties

This compound is a well-characterized amine-reactive chemical compound.[1][2] Its systematic name is 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester.[1][3][4][5][6][7][8] The molecule incorporates three key functional components:

-

A Dinitrophenyl (DNP) Group: This unit acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein. It is specifically recognized by anti-DNP antibodies.[1][2][4][5][7]

-

A Succinimidyl Ester (SE): This is a highly reactive group that readily forms stable amide bonds with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[4][9]

-

An Aminohexanoyl Spacer ('X'): A seven-atom spacer arm separates the DNP hapten from the succinimidyl ester.[9] This spacer minimizes steric hindrance, thereby improving the accessibility of the DNP moiety for detection by anti-DNP antibodies.[9]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is critical for calculating molar quantities, ensuring appropriate storage, and planning experiments.

| Property | Value | Source(s) |

| Systematic Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester | [1][4][5][10] |

| Molecular Formula | C₁₆H₁₈N₄O₈ | [5][8][10] |

| Molecular Weight | 394.34 g/mol | [1][2][4][5][10] |

| Exact Mass | 394.112 g/mol | [8] |

| CAS Number | 82321-04-8 | [1][3][7][8][10] |

| Appearance | Light yellow to yellow solid powder | [2][8] |

| Purity | ≥95% - 98.47% (as determined by HPLC) | [5][10] |

| Melting Point | 152°C | [8] |

| Solubility | Soluble in anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [2][4] |

| Storage Conditions | Store at -20°C, protected from light. Stock solutions are unstable and should be prepared fresh. | [1][5][8][9][10] |

Mechanisms of Action and Applications

This compound is a versatile tool with two primary applications in research and development: haptenylation for immunodetection and Fluorescence Resonance Energy Transfer (FRET) quenching.

Haptenylation for Immunological Detection

The most common application of this compound is to label proteins, peptides, or other amine-containing molecules with the DNP hapten. Once conjugated, the DNP-labeled molecule can be readily detected in various immunoassays (e.g., ELISA, Western blotting, immunohistochemistry) using a specific anti-DNP antibody.

The general workflow for this application is illustrated below.

FRET Quenching

This compound also serves as an excellent non-fluorescent acceptor (quencher) in FRET-based assays.[1][4][6] It is particularly effective when paired with fluorescent amino acids like Tryptophan (Trp) or Tyrosine (Tyr) as donors.[1][2][4][6][7] This property is widely exploited in protease activity assays. In such an assay, a peptide substrate is synthesized with a fluorescent donor at one end and the DNP quencher at the other. In the intact state, the proximity of the DNP group quenches the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence.

The mechanism is visualized in the following diagram.

Experimental Protocols

Successful use of this compound requires careful attention to solution preparation, reaction conditions, and purification.

Stock Solution Preparation

Due to the hydrolysis of the succinimidyl ester in aqueous solutions, stock solutions must be prepared in an anhydrous organic solvent and used promptly.[4]

-

Solvent Selection: Use high-quality, anhydrous DMSO or DMF.[2][4]

-

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a concentrated stock solution, typically 10-50 mM, by dissolving the powder in the chosen anhydrous solvent.[5] For example, to prepare a 10 mM stock solution, dissolve 3.94 mg of this compound in 1 mL of anhydrous DMSO.

-

-

Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Protect from light and moisture.[5][8][9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

The following table provides volumes of DMSO needed to prepare common stock concentrations.

| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |

| 1 mg | 2.536 mL | 507.2 µL | 253.6 µL |

| 5 mg | 12.68 mL | 2.536 mL | 1.268 mL |

| 10 mg | 25.36 mL | 5.072 mL | 2.536 mL |

| Data derived from molecular weight 394.34 g/mol .[7] |

General Protocol for Amine Labeling

This protocol provides a general workflow for conjugating this compound to a protein or other amine-containing macromolecule.

-

Materials:

-

This compound stock solution (10 mM in anhydrous DMSO).

-

Target molecule containing primary amines (e.g., protein).

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0).[4] Crucially, avoid buffers containing primary amines like Tris, as they will compete for reaction with the SE ester. [4]

-

Purification system (e.g., dialysis cassette, gel filtration column like Sephadex G-25).[4]

-

-

Workflow:

References

- 1. selleckchem.com [selleckchem.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]

- 7. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]

- 8. This compound | DNP-X acid | CAS# 82321-04-8 | InvivoChem [invivochem.com]

- 9. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. N-Succinimidyl N-(2,4-dinitrophenyl)-6-aminocaproate = 95 HPLC 82321-04-8 [sigmaaldrich.com]

DNP-X, SE: A Technical Guide to its Mechanism of Action for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE). The document is structured to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical reactivity, its role as a hapten in immunological studies, and the well-characterized effects of the dinitrophenyl (DNP) moiety as a mitochondrial uncoupler.

Chemical Mechanism of Action: Amine-Reactive Labeling

This compound is an amine-reactive compound widely used for the covalent labeling of proteins, peptides, and other biomolecules.[1][2][3] The core of its reactivity lies in the succinimidyl ester (SE) group, which readily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4]

The reaction proceeds via nucleophilic acyl substitution, where the amino group acts as the nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming the stable amide linkage. The reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0), where the amino groups are deprotonated and thus more nucleophilic.

A competing reaction is the hydrolysis of the succinimidyl ester in aqueous solutions, which results in the formation of the unreactive carboxylic acid. The rate of hydrolysis increases with pH. Therefore, careful control of the reaction conditions is crucial to maximize the labeling efficiency.

Experimental Protocol: Protein Labeling with this compound and Determination of Degree of Labeling (DOL)

This protocol provides a general procedure for labeling a protein with this compound and calculating the degree of labeling.

Materials:

-

This compound

-

Protein of interest

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing for purification

-

Spectrophotometer

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a 10 to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

DOL Calculation:

-

Measure the absorbance of the purified DNP-labeled protein at 280 nm (A280) and 360 nm (A360, the approximate absorbance maximum for DNP).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the DNP group at 280 nm:

-

Protein Concentration (M) = [A280 - (A360 × CF)] / ε_protein

-

Where:

-

CF (Correction Factor) for DNP is approximately 0.3.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

-

Calculate the Degree of Labeling (DOL) using the following formula:[5][6][7]

-

DOL = A360 / (ε_DNP × Protein Concentration (M))

-

Where:

-

ε_DNP is the molar extinction coefficient of the DNP group at 360 nm (approximately 17,400 M⁻¹cm⁻¹).

-

-

-

Quantitative Data: Reaction Parameters

| Parameter | Value | Notes |

| Molar Extinction Coefficient (ε) of DNP | ~17,400 M⁻¹cm⁻¹ at 360 nm | In aqueous buffer |

| Correction Factor (CF) at 280 nm | ~0.3 | For calculating protein concentration |

| Optimal Reaction pH | 7.2 - 9.0 | Balances amine reactivity and ester hydrolysis |

Biological Mechanism of Action: The DNP Hapten

Once conjugated to a carrier molecule, the dinitrophenyl (DNP) group acts as a potent hapten, a small molecule that can elicit an immune response when attached to a larger carrier, such as a protein.[8] This property is extensively utilized in immunology to study allergic responses and B-cell activation.

The primary mechanism involves the crosslinking of immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils.[9][10] This crosslinking triggers a complex signaling cascade, leading to the degranulation of these cells and the release of inflammatory mediators, such as histamine, proteases (e.g., tryptase), and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins).[11]

Signaling Pathway of DNP-Induced Mast Cell Degranulation

The binding of a multivalent DNP-conjugated antigen to IgE-FcεRI complexes initiates the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor by the Src family kinase Lyn.[12] This creates docking sites for the Syk tyrosine kinase, which is subsequently activated and phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells).[9] This leads to the activation of multiple downstream pathways, including the phospholipase Cγ (PLCγ) pathway, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC are critical for the fusion of granules with the plasma membrane and the release of their contents.

Caption: DNP-induced mast cell degranulation pathway.

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

RBL-2H3 mast cell line

-

Anti-DNP IgE

-

DNP-conjugated antigen (e.g., DNP-BSA)

-

Tyrode's buffer (or similar physiological buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate for β-hexosaminidase)

-

Stop buffer (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and allow them to adhere. Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Stimulation: Add varying concentrations of DNP-antigen to the wells and incubate for 30-60 minutes at 37°C. Include a negative control (buffer only) and a positive control for total lysis (e.g., Triton X-100).

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Enzyme Reaction: Add the supernatant to another 96-well plate containing the pNAG substrate solution. Incubate for 1-2 hours at 37°C.

-

Stopping the Reaction: Add the stop buffer to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total lysis control.

Quantitative Data: Hapten-Antibody Interaction and Cellular Response

| Parameter | Value | Notes |

| Dissociation Constant (Kd) of DNP variants for IgE | 8.1 nM to 9.2 µM | Demonstrates a range of affinities can trigger a response.[13][14] |

| Threshold for Mast Cell Degranulation | Hapten Kd < 235 nM | HTAs with affinities weaker than this failed to stimulate degranulation.[13][14] |

| Tryptase release upon IgE challenge | 1.75 ± 0.1 µg/mL | In DNP-IgE-sensitized KU812 cells.[11] |

Biological Mechanism of Action: DNP as a Mitochondrial Uncoupler

The 2,4-dinitrophenol (DNP) moiety, separate from its haptenic function, is a well-established mitochondrial uncoupling agent.[15] It acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[16]

The mechanism involves DNP picking up a proton in the acidic intermembrane space, diffusing across the inner mitochondrial membrane, and releasing the proton into the more alkaline mitochondrial matrix. This "short-circuiting" of the proton flow uncouples electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat. This leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient.[16]

Signaling Pathways Affected by DNP-Mediated Mitochondrial Uncoupling

The cellular response to mild mitochondrial uncoupling by DNP involves the reprogramming of several key signaling pathways. Notably, DNP has been shown to suppress the mammalian target of rapamycin (mTOR) and insulin-PI3K-MAPK signaling pathways.[17] Conversely, it upregulates pathways involved in adaptive stress responses, such as the cAMP response element-binding protein (CREB) signaling pathway.[17]

Caption: DNP's effect on mitochondrial and cellular signaling.

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption

This protocol uses a Seahorse XF Analyzer or a similar instrument to measure the effect of DNP on mitochondrial respiration.

Materials:

-

Cells of interest

-

Seahorse XF cell culture microplate

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

DNP (uncoupler)

-

Rotenone/antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Instrument Setup: Load the sensor cartridge with oligomycin, DNP, and rotenone/antimycin A in the appropriate ports. Calibrate the instrument.

-

Mitochondrial Stress Test:

-

Establish a baseline oxygen consumption rate (OCR).

-

Inject oligomycin to inhibit ATP synthase, revealing the OCR linked to proton leak.

-

Inject a titration of DNP to determine the maximal respiration rate.

-

Inject rotenone and antimycin A to shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantitative Data: Mitochondrial Uncoupling and Downstream Effects

| Parameter | Value | Notes |

| DNP concentration for maximal ATPase activity | ~0.1 mM and 0.2 mM | In rat-liver mitochondria.[18] |

| DNP dose for increased BDNF mRNA in mice | 1-5 mg/kg/day | In vivo study.[19] |

| ATP levels in S. cerevisiae after DNP treatment | Dose-dependent decrease | High dose resulted in a mean luminosity of 767 RLU compared to 31,645 RLU in control.[20] |

| EC50 for mTOR inhibition by various inhibitors | 0.3-1000 nM range for some compounds | Data for DNP's direct effect on mTOR EC50 is not readily available in this context.[21] |

This compound as a FRET Quencher

In addition to its role as a hapten, the DNP group can also function as an efficient quencher in Förster Resonance Energy Transfer (FRET) applications.[1] DNP can act as an acceptor for fluorophores such as tryptophan, 7-methoxycoumarin-4-acetic acid (MCA), and 2-aminobenzoic acid (Abz).[22][23] The absorbance spectrum of DNP overlaps well with the emission spectra of these donors, allowing for efficient energy transfer and quenching of the donor's fluorescence when in close proximity. Upon cleavage of the linker separating the donor and DNP by a protease, for example, the fluorescence of the donor is restored.

Quantitative Data: FRET Quenching Properties

| Parameter | Value | Notes |

| Fluorescence Quantum Yield (ΦF) of quenched substrate | 0.00288 - 0.00504 | For ACC/dnp and MCA/dnp pairs, respectively.[24] |

| Förster Distance (R0) for ACC/dnp pair | 34.7 Å | The distance at which FRET efficiency is 50%.[24] |

| Absorbance Maximum of DNP | ~360 nm | [24] |

Conclusion

This compound is a versatile tool for researchers with a multifaceted mechanism of action. Its primary utility lies in its ability to covalently label biomolecules through its amine-reactive succinimidyl ester. The attached DNP moiety can then serve as a powerful hapten to study immunological responses, particularly mast cell degranulation, or as an efficient FRET quencher. Furthermore, understanding the profound effects of the DNP group as a mitochondrial uncoupler and its influence on key cellular signaling pathways is crucial for interpreting experimental results where DNP-labeled molecules are introduced into biological systems. This guide provides the foundational knowledge, experimental protocols, and quantitative data necessary for the effective application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. This compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online [thermofisher.com]

- 4. biochemistry - Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Degree of labeling (DOL) step by step [abberior.rocks]

- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 8. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential mast cell outcomes are sensitive to FcεRI-Syk binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IgE-Induced Mast Cell Activation Is Suppressed by Dihydromyricetin through the Inhibition of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of Syk activity by antiviral adaptor MAVS in FcεRI signaling pathway [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthetic Allergen Design Reveals The Significance of Moderate Affinity Epitopes in Mast Cell Degranulation [scholarworks.indianapolis.iu.edu]

- 15. fortislife.com [fortislife.com]

- 16. droracle.ai [droracle.ai]

- 17. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 20. "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch" by Roger Vaughan [digitalrepository.unm.edu]

- 21. researchgate.net [researchgate.net]

- 22. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 23. bachem.com [bachem.com]

- 24. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

DNP-X, SE: A Technical Guide to the Core Principles of Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester) is a versatile, amine-reactive labeling reagent with significant applications in biological research and drug development. Its utility stems from two primary detection principles: highly specific recognition by anti-dinitrophenyl (anti-DNP) antibodies and its function as an efficient quencher in Förster Resonance Energy Transfer (FRET) applications. This technical guide provides an in-depth exploration of the core principles underlying the detection of this compound-labeled biomolecules. It includes a detailed overview of its chemical properties and reactivity, comprehensive experimental protocols for labeling and detection, and a quantitative analysis of the factors governing its application.

Introduction to this compound

This compound is a chemical compound that contains three key functional components:

-

A Dinitrophenyl (DNP) group: This aromatic group acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule such as a protein. This property is the basis for immuno-detection methods.

-

An Aminohexanoic acid spacer ('X'): This seven-atom spacer arm separates the DNP group from the reactive succinimidyl ester. This separation minimizes steric hindrance and enhances the accessibility of the DNP moiety to anti-DNP antibodies.[1]

-

A Succinimidyl Ester (SE) group: This is an amine-reactive functional group that readily forms stable amide bonds with primary amino groups present in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues.[2]

The DNP group also possesses spectral properties that make it an excellent quencher for specific fluorophores, most notably tryptophan and tyrosine, through the process of FRET.[3][4]

Principle of Detection I: Immuno-detection

The most common method for detecting this compound-labeled molecules relies on the high-affinity and specific binding of anti-DNP antibodies to the DNP hapten.[2] This interaction can be leveraged in a variety of standard immunoassay formats.

Signaling Pathway: Antibody-Antigen Recognition

The fundamental principle is the non-covalent, yet highly specific, binding of the paratope of an anti-DNP antibody to the DNP epitope on the labeled biomolecule. This interaction forms a stable immune complex that can be subsequently detected.

Caption: Immuno-detection of a DNP-labeled biomolecule.

Experimental Protocol: Indirect ELISA for DNP-Labeled Protein Quantification

This protocol outlines a typical indirect Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify a DNP-labeled protein.

Materials:

-

This compound labeled protein (antigen)

-

Anti-DNP primary antibody

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

-

High-binding 96-well ELISA plates

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

-

Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB for HRP)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Antigen Coating:

-

Dilute the DNP-labeled protein to a suitable concentration (e.g., 1-10 µg/mL) in Coating Buffer.

-

Add 100 µL of the diluted antigen to each well of the ELISA plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the anti-DNP primary antibody in Blocking Buffer to the recommended concentration.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

-

Data Acquisition:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

-

Caption: Indirect ELISA workflow for DNP-labeled antigen detection.

Principle of Detection II: Förster Resonance Energy Transfer (FRET)

This compound can act as an acceptor molecule (quencher) in FRET when paired with a suitable donor fluorophore, such as the amino acid tryptophan.[3] FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).

Signaling Pathway: FRET Quenching

When a tryptophan residue in a protein is excited by light, it can transfer its energy to a nearby this compound molecule without emitting a photon. This results in a decrease (quenching) of the tryptophan's fluorescence and, in some cases, an increase in the acceptor's emission if it is fluorescent (though DNP is primarily a quencher). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor.

Caption: FRET mechanism between Tryptophan and DNP-X.

Experimental Protocol: Monitoring Protein Conformational Changes using Tryptophan-DNP FRET

This protocol describes a general method to observe conformational changes in a protein by labeling it with this compound and monitoring the quenching of intrinsic tryptophan fluorescence.

Materials:

-

Protein of interest containing at least one tryptophan residue and a primary amine for labeling.

-

This compound

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., desalting column)

-

Fluorometer

Procedure:

-

Protein Labeling:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or by proceeding directly to purification.

-

-

Purification:

-

Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

FRET Measurement:

-

Measure the fluorescence spectrum of the unlabeled protein by exciting at ~280 nm and recording the emission from ~300 nm to 400 nm. Note the peak fluorescence intensity at ~350 nm.

-

Measure the fluorescence spectrum of the DNP-labeled protein under the same conditions.

-

Induce a conformational change in both the labeled and unlabeled protein samples (e.g., by adding a ligand, changing pH, or temperature).

-

Measure the fluorescence spectra again after the conformational change.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor (tryptophan) in the presence of the acceptor (DNP), and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

-

Compare the change in FRET efficiency before and after the conformational change to infer changes in the distance between the tryptophan and the DNP label.

-

Quantitative Data and Considerations

This compound Labeling Reaction

The efficiency of the reaction between this compound and a primary amine is influenced by several factors.

| Parameter | Recommended Condition | Rationale |

| pH | 8.0 - 9.0 | The primary amine must be deprotonated to be nucleophilic. At lower pH, the amine is protonated and unreactive. At higher pH, hydrolysis of the succinimidyl ester becomes significant, reducing labeling efficiency. |

| Buffer | Amine-free (e.g., bicarbonate, phosphate) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the this compound. |

| Molar Excess of this compound | 10- to 20-fold | A molar excess ensures a higher probability of labeling the target molecule. The optimal excess should be determined empirically. |

| Solvent for this compound | Anhydrous DMSO or DMF | This compound is readily soluble in these organic solvents. The solvent must be anhydrous to prevent premature hydrolysis of the succinimidyl ester.[3] |

| Temperature | 4°C to Room Temperature | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction and potentially reduce non-specific labeling. |

| Reaction Time | 30 minutes to 2 hours | The reaction is typically complete within this timeframe. Longer incubation times may not significantly increase labeling and can lead to hydrolysis.[3] |

FRET Parameters for Tryptophan-DNP Pair

The efficiency of FRET is described by the Förster equation:

E = 1 / (1 + (r / R₀)⁶)

Where:

-

E is the FRET efficiency.

-

r is the distance between the donor and acceptor.

-

R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

The Förster distance depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. For the tryptophan-DNP pair, the R₀ is typically in the range of 20-30 Å, making it suitable for measuring intramolecular distances in proteins.

| Parameter | Description | Typical Value/Consideration for Trp-DNP |

| Spectral Overlap | The degree to which the emission spectrum of tryptophan overlaps with the absorption spectrum of DNP. | Good overlap, as tryptophan emits around 350 nm and DNP absorbs in this region. |

| Donor Quantum Yield (Φ_D) | The ratio of photons emitted to photons absorbed by tryptophan. | Highly dependent on the local environment of the tryptophan residue in the protein (can range from 0.01 to 0.35). |

| Refractive Index (n) | The refractive index of the medium between the donor and acceptor. | Typically assumed to be ~1.4 for biological macromolecules in aqueous solution. |

| Orientation Factor (κ²) | A factor that accounts for the relative orientation of the donor and acceptor transition dipoles. | Often assumed to be 2/3 for freely rotating molecules in solution. |

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | Estimated to be in the range of 20-30 Å. |

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its dual-mode detection capability, through both highly specific immuno-detection and its utility as a FRET quencher, provides a versatile platform for a wide range of applications. By understanding the core principles of its reactivity and detection, and by carefully controlling experimental parameters, researchers can effectively utilize this compound for protein labeling, quantification, and the study of molecular interactions and conformational dynamics. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful implementation of this compound-based assays.

References

An In-depth Technical Guide to the Core Chemistry of DNP-X, SE Succinimidyl Ester

This guide provides a comprehensive overview of the chemistry, applications, and experimental protocols related to DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) for researchers, scientists, and drug development professionals. This compound is a versatile, amine-reactive chemical probe essential for bioconjugation, enabling the attachment of the dinitrophenyl (DNP) hapten to various biomolecules.

Core Chemistry and Properties

This compound is characterized by a succinimidyl ester (SE) functional group, which is highly reactive towards primary and secondary amines. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the DNP moiety from the reactive ester. This spacer is designed to enhance the accessibility of the conjugated DNP group to anti-DNP antibodies.[1]

The molecule's primary function is to serve as a building block for developing probes that can be recognized by anti-DNP antibodies or to act as an effective Förster Resonance Energy Transfer (FRET) quencher, particularly when paired with tryptophan (Trp) or tyrosine (Tyr) residues in proteins.[2][3][4]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 394.34 g/mol | [3][5][6] |

| Appearance | Yellow solid | [5] |

| Solubility | Soluble in DMSO and DMF | [5] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month (protect from light) | [2] |

Reaction Mechanism and Kinetics

The core of this compound chemistry lies in the reaction of its succinimidyl ester group with nucleophilic primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins. This reaction, known as aminolysis or acylation, results in the formation of a stable amide bond.

Factors Influencing Reaction Efficiency:

-

pH: Optimal labeling is typically achieved in the pH range of 8.0-9.5.[7][8]

-

Buffer: Amine-free buffers such as phosphate, borate, or carbonate are recommended to avoid competition with the target molecule.[7][12]

-

Solvent: this compound should be dissolved in anhydrous DMSO or DMF before being added to the aqueous reaction mixture.[7][8]

-

Concentration: The efficiency of the reaction is dependent on the concentration of both the protein and the labeling reagent.[13]

Applications in Research and Development

Hapten Labeling for Immunodetection

A primary application of this compound is to introduce the DNP moiety as a hapten onto proteins, peptides, or other biomolecules.[2][3][4] The resulting DNP-labeled conjugate can then be detected with high specificity and affinity by anti-DNP antibodies in various immunoassays, including ELISA, western blotting, and immunohistochemistry. The spacer arm facilitates the binding of the antibody to the DNP group.[1]

FRET Quencher

The DNP group is an excellent non-fluorescent quencher for a variety of fluorophores, including tryptophan, 7-methoxycoumarin-4-yl acetyl (Mca), and 2-aminobenzoyl (Abz).[2][4][14][15] In Förster Resonance Energy Transfer (FRET), the DNP quencher accepts energy from an excited donor fluorophore when they are in close proximity, resulting in the quenching of the donor's fluorescence.[16] This principle is widely used in developing assays for protease activity, where a peptide substrate is dual-labeled with a fluorophore and a DNP quencher. Cleavage of the peptide by a protease separates the donor and quencher, leading to an increase in fluorescence.[16]

Quantitative data on the FRET properties of a DNP-containing substrate are presented below.

| FRET Pair | Förster Distance (R₀) | Quenched Substrate Quantum Yield (ΦF) | Unquenched Fluorophore Quantum Yield (ΦF) | Source |

| ACC/dnp | 34.7 Å | 0.00288 | 0.861 | [4] |

| MCA/dnp | 36.5 Å | 0.00504 | 0.718 | [4] |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or Tris buffer)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-20 mg/mL. Ensure the buffer is free of primary amines.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

-

Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the reagent can be used.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring, protected from light.

-

Quenching (Optional): To terminate the reaction, add a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purification: Remove unreacted this compound and by-products by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7][8]

Characterization of DNP-Labeled Proteins

After purification, it is essential to characterize the conjugate.

-

Degree of Labeling (DOL): The DOL, which is the average number of DNP molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the DNP group (around 360 nm). The DOL can then be calculated using the Beer-Lambert law, correcting for the contribution of the DNP label to the absorbance at 280 nm.[12]

-

Purity and Integrity: SDS-PAGE can be used to confirm the integrity of the labeled protein and to check for the presence of aggregates or degradation products.[17]

-

Functionality: It is crucial to perform a functional assay to ensure that the labeling process has not compromised the biological activity of the protein.

DNP and Cellular Signaling Pathways

While this compound is a tool for labeling, the DNP moiety itself (2,4-dinitrophenol) is known to have biological activity as a mitochondrial uncoupler. Studies have shown that DNP can modulate cellular signaling pathways. For instance, DNP treatment in brain cells has been shown to down-regulate the insulin signaling pathway, which in turn affects the mTOR (mammalian target of rapamycin) signaling network.[18] Additionally, DNP can engage Ca²⁺ and CREB (cAMP response element-binding protein) signaling pathways, leading to the upregulation of genes related to synaptic plasticity.[18]

This is an important consideration for researchers using DNP-labeled probes in live-cell imaging or in vivo studies, as the DNP moiety itself could potentially perturb the biological system being investigated.

Conclusion

This compound succinimidyl ester is a powerful and versatile reagent for the amine-specific labeling of biomolecules. Its utility in creating probes for immunodetection and as a FRET quencher makes it an invaluable tool in various fields of biological research and drug development. A thorough understanding of its chemistry, reaction conditions, and potential biological effects is crucial for its successful application.

References

- 1. Invitrogen this compound, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. DNP-X acid, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]

- 7. ulab360.com [ulab360.com]

- 8. interchim.fr [interchim.fr]

- 9. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 15. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 16. benchchem.com [benchchem.com]

- 17. doctor2020.jumedicine.com [doctor2020.jumedicine.com]

- 18. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

DNP-X, SE for FRET Quenching: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE, or 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester, is a versatile amine-reactive compound widely employed in biological research. Its primary applications lie in its ability to function as a hapten for immunological detection and, more significantly, as an efficient non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) studies. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of this compound in FRET-based assays, with a particular focus on its utility in drug discovery and development.

This compound is particularly effective as a FRET acceptor when paired with donor fluorophores such as the intrinsic amino acids Tryptophan (Trp) and Tyrosine (Tyr).[1][2][3] The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4] This allows for the site-specific labeling of peptides, proteins, and other biomolecules.

Core Principles of this compound in FRET Quenching

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[5][6] In the context of this compound, the donor (e.g., Tryptophan) is excited by an external light source. If the DNP quencher is sufficiently close, the excitation energy from the donor is transferred to the DNP molecule instead of being emitted as fluorescence. This results in the quenching of the donor's fluorescence.

The efficiency of this quenching is exquisitely sensitive to the distance between the donor and the DNP quencher, following a 1/r⁶ relationship, where 'r' is the distance between them. This principle is the foundation of many biological assays. For instance, a peptide substrate can be synthesized with a fluorescent donor on one side of an enzyme cleavage site and the DNP quencher on the other. In the intact peptide, the donor and quencher are in close proximity, leading to efficient FRET and low fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET and resulting in a measurable increase in donor fluorescence.[1][7]

Quantitative Data

A thorough understanding of the photophysical properties of DNP and its FRET partners is essential for the design and interpretation of experiments. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester | [3] |

| Molecular Weight | 394.34 g/mol | [3] |

| CAS Number | 82321-04-8 | [3] |

| Appearance | Light yellow to yellow solid powder | [8] |

| Solubility | Soluble in DMSO and DMF | [9] |

| Moiety | Type | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) |

| Tryptophan | Donor | ~280 nm | ~350 nm | ~5,600 M⁻¹cm⁻¹ at 280 nm |

| Tyrosine | Donor | ~274 nm | ~303 nm | ~1,490 M⁻¹cm⁻¹ at 274 nm |

| DNP | Quencher | ~363 nm | Non-fluorescent | ~15,900 M⁻¹cm⁻¹ at 363 nm for Lys(Dnp) |

| FRET Pair | Förster Distance (R₀) | Description | Reference |

| Mca/Dnp | ~36.5 Å | A commonly used FRET pair in protease assays, providing a good estimate for DNP's quenching radius. | [1] |

| ACC/Dnp | ~34.7 Å | Another efficient FRET pair for protease assays. | [3] |

| Trp/Dnp | ~19.7 Å | Estimated Förster distance for the Tryptophan-DNP pair. | [10] |

Experimental Protocols

Protocol 1: Labeling of Peptides/Proteins with this compound

This protocol outlines the general steps for conjugating this compound to a peptide or protein containing a primary amine.

Materials:

-

This compound

-

Peptide or protein to be labeled

-

Labeling Buffer: 100 mM sodium bicarbonate or carbonate buffer, pH 8.3-9.0

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., G-25) for purification

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution: Dissolve the peptide or protein in the labeling buffer at a concentration of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 15-fold molar excess of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~363 nm (for the DNP group).

Protocol 2: FRET-Based Protease Activity Assay

This protocol provides a framework for a continuous kinetic assay to measure protease activity using a DNP-quenched fluorescent peptide substrate.

Materials:

-

DNP-labeled fluorescent peptide substrate

-

Purified protease

-

Assay Buffer: Buffer appropriate for the specific protease being studied.

-

Fluorescence plate reader or fluorometer

Procedure:

-

Prepare Stock Solutions:

-

Substrate Stock: Dissolve the DNP-labeled peptide in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

-

Enzyme Stock: Prepare a concentrated stock of the protease in a suitable buffer and store at -80°C.

-

-

Assay Setup (96-well plate format):

-

Prepare working solutions of the substrate and enzyme by diluting the stock solutions in the assay buffer.

-

Add the substrate working solution to each well. The final concentration is typically in the low micromolar range.

-

Include controls:

-

No-enzyme control: Substrate in assay buffer.

-

No-substrate control: Enzyme in assay buffer.

-

Inhibitor control (optional): Substrate and enzyme with a known inhibitor.

-

-

-

Initiate Reaction: Add the enzyme working solution to the wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the donor fluorophore. Record the fluorescence intensity over time.

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The initial velocity of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated based on a standard curve of the free fluorophore.

-

Applications in Drug Development

This compound-based FRET quenching assays are powerful tools in various stages of drug discovery and development.

High-Throughput Screening (HTS) for Enzyme Inhibitors

The protease assay described above can be readily adapted for HTS of compound libraries to identify potential enzyme inhibitors. The simplicity and continuous nature of the assay allow for rapid screening of thousands of compounds. A decrease in the rate of fluorescence increase in the presence of a test compound indicates potential inhibition of the enzyme.

Studying Protease Activity in Apoptosis

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). FRET-based substrates containing a caspase-specific cleavage sequence flanked by a fluorophore and a DNP quencher are widely used to monitor caspase activity in real-time.[4][11][12] This allows for the screening of compounds that modulate apoptosis, a key therapeutic strategy in cancer and neurodegenerative diseases.

G-Protein Coupled Receptor (GPCR) Signaling and Drug Screening

FRET-based assays are also employed to study the conformational changes and protein-protein interactions involved in GPCR signaling, a major target for drug development.[13][14][15] While direct labeling of GPCRs with this compound can be challenging, FRET can be used to monitor the interaction of GPCRs with downstream signaling partners, such as G-proteins or arrestins, which can be labeled. For example, a fluorescently labeled G-protein subunit and a DNP-labeled interacting protein could be used to screen for compounds that modulate this interaction.

Conclusion

This compound is a valuable tool for researchers in life sciences and drug discovery. Its ability to efficiently quench fluorescence through FRET when paired with suitable donors like Tryptophan and Tyrosine enables the development of sensitive and robust assays for a wide range of biological processes. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective implementation of this compound in FRET-based applications, from fundamental research to high-throughput drug screening.

References

- 1. benchchem.com [benchchem.com]

- 2. listlabs.com [listlabs.com]

- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]

- 6. cpcscientific.com [cpcscientific.com]

- 7. scielo.br [scielo.br]

- 8. abcam.com [abcam.com]

- 9. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins [thno.org]

- 13. Time-resolved FRET strategy to screen GPCR ligand library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of DNP-X, SE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester), a critical amine-reactive building block. Understanding these properties is paramount for its effective use in bioconjugation, drug development, and various research applications. This document outlines the core physicochemical properties, experimental protocols for assessment, and key signaling pathways associated with the dinitrophenyl (DNP) moiety.

Core Concepts: Solubility and Stability of this compound

This compound is a molecule that combines the haptenic properties of the dinitrophenyl group with a succinimidyl ester (SE) functionality, rendering it reactive towards primary amines. Its utility is intrinsically linked to its ability to be dissolved in appropriate solvents and its stability during storage and reaction.

Solubility: The solubility of this compound is largely dictated by its chemical structure. The dinitrophenyl group is aromatic and relatively non-polar, contributing to its hydrophobic nature. Consequently, this compound exhibits limited solubility in aqueous solutions.[1] It is, however, readily soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the succinimidyl ester.[2]

Stability: The primary factor governing the stability of this compound is the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis.[3] This reaction, which cleaves the ester bond to yield 6-(2,4-Dinitrophenyl)aminohexanoic acid and N-hydroxysuccinimide, is irreversible and renders the compound inactive for its intended amine conjugation.[3] The rate of hydrolysis is significantly influenced by pH, with stability decreasing as the pH becomes more alkaline.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility and stability of this compound and related NHS esters.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 20 | 50.72 | Sonication is recommended[2] |

| DMSO | ~50 | ~126.79 | Use of newly opened, hygroscopic DMSO is critical[4] |

Table 2: Stability of this compound (Powder and in Solvent)

| Form | Storage Temperature (°C) | Duration | Light/Moisture Conditions |

| Powder | -20 | 3 years | Protect from light and moisture[2][5] |

| In Solvent (DMSO) | -80 | 1 year | Protect from light[2] |

| In Solvent (DMSO) | -80 | 6 months | Protect from light[4] |

| In Solvent (DMSO) | -20 | 1 month | Protect from light[4] |

Table 3: General Hydrolytic Stability of N-Hydroxysuccinimide (NHS) Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life (t½) |

| 7.0 | 0 | 4 - 5 hours[2][3] |

| 8.6 | 4 | 10 minutes[2][3] |

| 7.0 | Room Temperature | Hours[6] |

| 9.0 | Room Temperature | Minutes[6] |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 9.0 | Room Temperature | 125 minutes* |

*Data from a study on a porphyrin-NHS ester, which can serve as an estimate for the stability of other NHS esters.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols can be adapted for similar amine-reactive compounds.

Protocol for Determining the Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in a given solvent.

-

Materials:

-

This compound powder

-

Anhydrous solvent of interest (e.g., DMSO, DMF)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of concentrations of this compound in the chosen solvent in microcentrifuge tubes.

-

Vortex each tube vigorously for at least 1 minute to facilitate dissolution.

-

Allow the solutions to equilibrate at room temperature for 30 minutes.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet any undissolved solid.

-

Carefully inspect the supernatant for clarity and the bottom of the tube for any precipitate. A clear solution with no visible precipitate indicates complete dissolution at that concentration.

-

(Optional) Quantify the concentration of the dissolved this compound in the clear supernatant using a spectrophotometer by measuring its absorbance at its maximum wavelength (typically 360-400 nm).[2]

-

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol describes a method to monitor the hydrolysis of this compound in an aqueous buffer using UV-Vis spectrophotometry. The rate of hydrolysis is determined by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[7]

-

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffers of different pH values (e.g., phosphate buffer pH 6.0, 7.0, 8.0)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO.

-

Equilibrate the aqueous buffer of the desired pH to the desired temperature in a quartz cuvette inside the spectrophotometer.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Immediately begin monitoring the absorbance at 260 nm over time.

-

Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

-

The rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot. The half-life (t½) can be calculated from the pseudo-first-order rate constant.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways involving the DNP moiety and a general experimental workflow.

Signaling Pathways Involving the DNP Moiety

The 2,4-dinitrophenol (DNP) component of this compound is a well-known mitochondrial uncoupler. By transporting protons across the inner mitochondrial membrane, it dissipates the proton gradient required for ATP synthesis, leading to a decrease in ATP production and an increase in heat generation. This bioenergetic modulation triggers a cascade of cellular signaling events.

Studies have shown that DNP can induce adaptive signaling responses in brain cells. This includes the suppression of the mammalian target of rapamycin (mTOR) and insulin-PI3K-MAPK signaling pathways. Concurrently, DNP treatment has been observed to up-regulate pathways involved in adaptive stress responses, such as the cAMP-response element-binding protein (CREB) pathway, and processes like autophagy. These molecular reprogramming events are associated with neuroprotective effects and have been linked to improved learning and memory in animal models.

Conclusion

The effective application of this compound in research and development hinges on a thorough understanding of its solubility and stability. Its hydrophobic nature necessitates the use of anhydrous organic solvents for dissolution, while its susceptibility to hydrolysis, particularly at neutral to alkaline pH, requires careful handling and immediate use of prepared solutions. The provided experimental protocols offer a framework for the precise characterization of these properties. Furthermore, the bioactivity of the DNP moiety as a mitochondrial uncoupler and modulator of key cellular signaling pathways should be a consideration in its application in biological systems. By adhering to the guidelines and understanding the principles outlined in this technical guide, researchers can ensure the reliable and reproducible use of this compound in their experimental workflows.

References

- 1. d-nb.info [d-nb.info]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to DNP-X, SE: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is a crucial amine-reactive building block extensively utilized in biomedical research. Its primary applications lie in the development of probes for immunological detection, leveraging the high affinity of anti-DNP antibodies for the dinitrophenyl hapten. Furthermore, its ability to function as a Förster Resonance Energy Transfer (FRET) quencher makes it a valuable tool in studying molecular interactions. This guide provides a comprehensive overview of the molecular properties of this compound, detailed protocols for its use in bioconjugation, and an exploration of its role in elucidating immunological signaling pathways.

Core Properties of this compound

This compound is characterized by its dinitrophenyl moiety, a hexanoic acid spacer, and a succinimidyl ester reactive group. The succinimidyl ester allows for efficient and specific labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 394.34 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₈N₄O₈ | [2][5] |

| CAS Number | 82321-04-8 | [2][3][5] |

| Appearance | Light yellow to yellow solid powder | [2] |

| Solubility | Soluble in anhydrous DMSO and DMF | [4] |

| Absorption Maximum (λmax) | ~360 nm | [4][5] |

| Purity | ≥95% (by HPLC) | [5] |

Chemical Structure

The chemical structure of this compound facilitates its function as a labeling reagent. The dinitrophenyl group acts as the hapten, while the NHS ester is the reactive site for conjugation.